molecular formula C18H22N2O4S B5130842 5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide

Cat. No.: B5130842
M. Wt: 362.4 g/mol
InChI Key: KSEHEFKYUADQFX-UHFFFAOYSA-N
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Description

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylsulfamoyl group, a methoxy group, and a propyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.

    Alkylation: The sulfamoyl group is alkylated with benzyl chloride to form the benzylsulfamoyl derivative.

    Methoxylation: The benzene ring is methoxylated using methanol and a suitable catalyst.

    Amidation: Finally, the methoxy derivative is reacted with propylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The benzylsulfamoyl group can be reduced to a benzylamine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 5-(benzylsulfamoyl)-2-hydroxy-N-propylbenzamide.

    Reduction: 5-(benzylamino)-2-methoxy-N-propylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfamoyl-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylsulfamoyl)-2-chloro-N-propylbenzamide
  • 5-(benzylsulfamoyl)-2-hydroxy-N-propylbenzamide
  • 5-(benzylamino)-2-methoxy-N-propylbenzamide

Uniqueness

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-11-19-18(21)16-12-15(9-10-17(16)24-2)25(22,23)20-13-14-7-5-4-6-8-14/h4-10,12,20H,3,11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHEFKYUADQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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